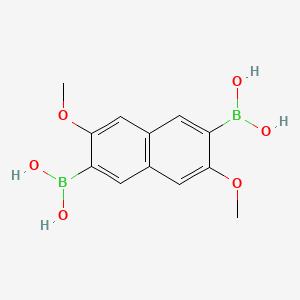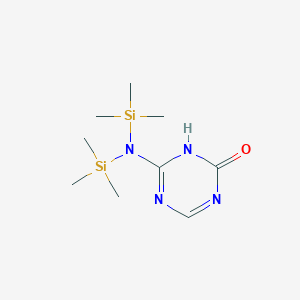
N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of trimethylsilyl groups attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine typically involves the reaction of triazine derivatives with trimethylsilyl reagents. One common method is the silylation of triazine compounds using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Wissenschaftliche Forschungsanwendungen
N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in silylation reactions to protect functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine involves its ability to act as a silylating agent. The trimethylsilyl groups can react with various nucleophiles, leading to the formation of silylated products. This reactivity is due to the electrophilic nature of the silicon atom, which facilitates the transfer of the silyl group to nucleophilic sites on other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(trimethylsilylmethyl)benzylamine: This compound also contains a trimethylsilyl group and is used in similar silylation reactions.
N,O-bis(trimethylsilyl)hydroxylamine: Another silylating agent used in organic synthesis.
N,N’-bis(trimethylsilyl)urea: Used for silylation of alcohols and carboxylic acids.
Uniqueness
N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine is unique due to its triazine core, which imparts distinct chemical properties compared to other silylating agents. The presence of both trimethylsilyl and trimethylsilyloxy groups enhances its reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C9H20N4OSi2 |
|---|---|
Molekulargewicht |
256.45 g/mol |
IUPAC-Name |
6-[bis(trimethylsilyl)amino]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H20N4OSi2/c1-15(2,3)13(16(4,5)6)8-10-7-11-9(14)12-8/h7H,1-6H3,(H,10,11,12,14) |
InChI-Schlüssel |
IOCNLDVOVPLMKD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C1=NC=NC(=O)N1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



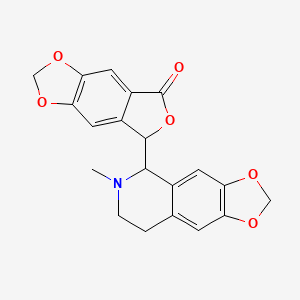


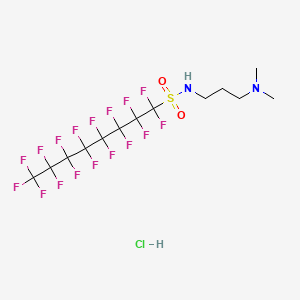

![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
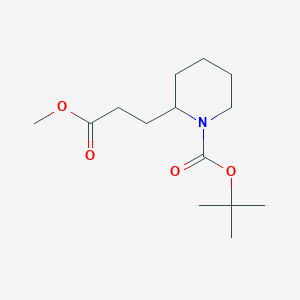

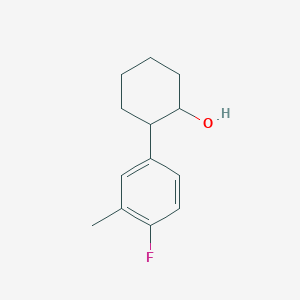
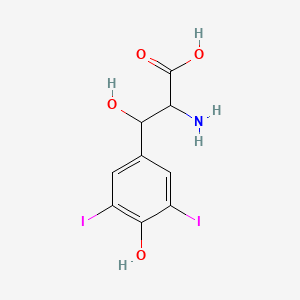

![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
